molecular formula C16H19F3N2O4S B2681283 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2319638-33-8

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2681283
CAS No.: 2319638-33-8
M. Wt: 392.39
InChI Key: QYITUKZUDYQLTE-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic small molecule featuring an ethanediamide linker and a thiolane moiety, designed for research applications. The specific biological activity, molecular targets, and primary research applications for this compound are currently not defined in the available scientific literature. The structure suggests potential for use in early-stage drug discovery and chemical biology, similar to other investigated molecules. For instance, compounds with trifluoromethyl phenyl groups and complex amide linkages are often explored as modulators of protein function in oncology and inflammation . Furthermore, the presence of a hydroxyethoxy side chain is a feature known to be incorporated to improve aqueous solubility and optimize drug-like properties . Researchers are advised to conduct their own thorough characterization and validation experiments to determine this compound's specific mechanism of action and research value. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O4S/c17-16(18,19)11-2-1-3-12(8-11)21-14(24)13(23)20-9-15(25-6-5-22)4-7-26-10-15/h1-3,8,22H,4-7,9-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYITUKZUDYQLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple stepsThe final step involves the coupling of the thiolane derivative with the trifluoromethyl-substituted phenyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. This activity is crucial for protecting cellular environments from oxidative stress, which can lead to various diseases.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating conditions associated with chronic inflammation.

Antimicrobial Properties

Preliminary studies have demonstrated the efficacy of this compound against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 1: Antidiabetic Potential

A study evaluated the antidiabetic properties of compounds similar to N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide. The synthesized analogs showed promising results against various in vitro antidiabetic targets, with notable IC50 values:

Compoundα-Glucosidase % Inhibitionα-Amylase % InhibitionPTP1B % InhibitionDPPH % Inhibition
S,S,R-583.13 ± 0.8078.85 ± 2.2488.35 ± 0.8992.23 ± 0.22
Racemic62.31 ± 0.6656.32 ± 1.6654.00 ± 0.5449.25 ± 1.05

This data indicates that the compound could serve as a multi-target agent for diabetes management .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds, revealing effectiveness against various bacterial strains, suggesting that modifications in the structure can enhance antimicrobial activity .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves several steps:

  • Formation of the Thiolane Ring: Achieved through cyclization of appropriate precursors.
  • Introduction of Hydroxyethoxy Group: Reaction with ethylene oxide under controlled conditions.
  • Attachment of Trifluoromethyl Group: Utilizing coupling reactions such as Suzuki or Heck coupling.
  • Final Carboxamide Formation: Reaction with acid derivatives to form the desired amide.

Industrial production would likely focus on optimizing these synthetic routes to maximize yield and minimize costs, possibly incorporating continuous flow reactors and advanced catalysts .

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycles and Functional Groups

Thiolane vs. Phthalimide/Other Heterocycles
  • Thiolane Core: The thiolane ring in the target compound introduces sulfur-based electron density and conformational flexibility. This contrasts with rigid aromatic cores like phthalimide in 3-chloro-N-phenyl-phthalimide (), which is used for synthesizing polyimide monomers due to its planar structure and thermal stability .
  • Hydroxyethoxy Substituent : The 2-hydroxyethoxy group enhances hydrophilicity compared to simpler ethers (e.g., methoxy groups in ’s N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). This group may improve solubility in polar solvents, a critical factor in drug formulation.
Trifluoromethylphenyl Moieties
  • The 3-(trifluoromethyl)phenyl group is a common lipophilic substituent in bioactive compounds (e.g., ’s benzothiazole derivatives). The CF₃ group increases metabolic stability and membrane permeability compared to non-fluorinated analogs .

Amide Linkages

  • Ethanediamide vs. Acetamide : The ethanediamide (oxalamide) bridge in the target compound differs from the acetamide linkages in (N-(2-oxotetrahydrofuran-3-yl)sulfamoylphenyl acetamide) and . Oxalamides are less common in drug design but offer unique hydrogen-bonding capabilities due to dual carbonyl groups.

Key Data Table: Structural and Functional Comparisons

Compound Core Structure Key Substituents Functional Implications
Target compound Thiolane 2-hydroxyethoxy, trifluoromethylphenyl Enhanced solubility, metabolic stability
3-Chloro-N-phenyl-phthalimide () Phthalimide Chlorine, phenyl Rigid monomer for polymers
N-(2-oxotetrahydrofuran-3-yl)sulfamoylphenyl acetamide () Tetrahydrofuran Sulfamoyl, acetamide Hydrogen bonding, enzyme inhibition potential
Benzothiazole acetamides () Benzothiazole Trifluoromethyl, methoxy Lipophilicity, antimicrobial activity

Research Findings and Trends

  • Trifluoromethyl Groups : Compounds with CF₃ groups (e.g., , target compound) exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .
  • Hydroxyethoxy vs. Methoxy : Polar groups like hydroxyethoxy (target) may reduce cytotoxicity compared to methoxy substituents (), as seen in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide .
  • Amide Linkers : Oxalamides (target) are less explored than acetamides () but show promise in targeting proteins requiring bidentate interactions.

Biological Activity

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide, with CAS number 2319638-33-8, is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H19F3N2O4SC_{16}H_{19}F_{3}N_{2}O_{4}S, and it has a molecular weight of 392.4 g/mol. The compound features a thiolan ring, a hydroxyethoxy substituent, and a trifluoromethyl phenyl group, contributing to its potential reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The hydroxyethoxy group can form hydrogen bonds with active site residues, while the thiolan ring may interact with hydrophobic pockets within proteins. These interactions can modulate the activity of target proteins, influencing various biological pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown anti-inflammatory effects in preclinical models. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases .

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Studies have reported that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Study Objective Findings
Study A Evaluate anticancer effectsInhibition of cell proliferation in breast cancer cells; induction of apoptosis
Study B Investigate anti-inflammatory propertiesReduction in TNF-alpha and IL-6 production in macrophages
Study C Assess antimicrobial activityEffective against both Gram-positive and Gram-negative bacteria

Synthesis and Applications

The synthesis of this compound involves multiple steps starting from readily available precursors. The synthetic route typically includes the formation of the thiolan ring through nucleophilic substitution reactions, followed by coupling reactions to introduce the hydroxyethoxy and trifluoromethyl groups.

This compound's versatility makes it valuable not only in medicinal chemistry but also in materials science for developing new polymers or additives with specific properties.

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